2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENOL
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Overview
Description
2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENOL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a methylpiperidine moiety, and a carbothioyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENOL typically involves multiple steps, including the formation of the phenol ring, the introduction of the ethoxy group, and the attachment of the methylpiperidine and carbothioyl groups. Common synthetic routes may involve:
Formation of the Phenol Ring: This can be achieved through various methods, including the hydroxylation of benzene derivatives.
Introduction of the Ethoxy Group: This step often involves the reaction of the phenol with ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylpiperidine Group: This can be done through nucleophilic substitution reactions using methylpiperidine and appropriate leaving groups.
Introduction of the Carbothioyl Group: This step may involve the reaction of the intermediate compound with thiocarbonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbothioyl group can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)BENZENE: Similar structure but lacks the phenol group.
2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)ANILINE: Contains an aniline group instead of a phenol group.
2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)TOLUENE: Contains a toluene group instead of a phenol group.
Uniqueness
2-ETHOXY-4-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)PHENOL is unique due to the presence of the phenol group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-3-18-14-10-12(4-5-13(14)17)15(19)16-8-6-11(2)7-9-16/h4-5,10-11,17H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURMARLMPYSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCC(CC2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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